molecular formula C6H13NO B15165726 1-Aminohex-5-en-3-ol CAS No. 194094-88-7

1-Aminohex-5-en-3-ol

Cat. No.: B15165726
CAS No.: 194094-88-7
M. Wt: 115.17 g/mol
InChI Key: JHRHOJSZAUBHLY-UHFFFAOYSA-N
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Description

1-Aminohex-5-en-3-ol is an organic compound with the molecular formula C6H13NO It is a versatile molecule featuring both an amino group and a hydroxyl group, making it a valuable intermediate in various chemical syntheses

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminohex-5-en-3-ol can be synthesized through several methods. One common approach involves the reaction of 2-(but-3-en-1-yl)oxirane with ammonium hydroxide in acetonitrile at elevated temperatures. The reaction mixture is heated to 120°C for one hour, resulting in a high yield of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis, such as optimizing reaction conditions and scaling up laboratory procedures, are applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 1-Aminohex-5-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bond can be reduced to yield saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields saturated alcohols.

    Substitution: Forms various substituted amines or amides.

Scientific Research Applications

1-Aminohex-5-en-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Aminohex-5-en-3-ol involves its functional groups interacting with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the hydroxyl group can engage in hydrogen bonding and act as a nucleophile. These interactions enable the compound to participate in diverse biochemical pathways and reactions .

Comparison with Similar Compounds

Uniqueness: 1-Aminohex-5-en-3-ol’s unique combination of an amino group, hydroxyl group, and a double bond provides it with distinct reactivity and versatility compared to its similar compounds. This makes it particularly valuable in synthetic chemistry and various research applications.

Properties

CAS No.

194094-88-7

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

1-aminohex-5-en-3-ol

InChI

InChI=1S/C6H13NO/c1-2-3-6(8)4-5-7/h2,6,8H,1,3-5,7H2

InChI Key

JHRHOJSZAUBHLY-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CCN)O

Origin of Product

United States

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